BenchChemオンラインストアへようこそ!

AZD9056

P2X7 Purinergic Receptor Ion Channel Pharmacology Inflammation Signaling

AZD9056 (CAS 345304-65-6) is a synthetic organic compound classified as a potent, selective, and orally bioavailable antagonist of the purinergic P2X7 receptor. It functions by inhibiting ATP-gated cation channel activity, thereby blocking the release of pro-inflammatory cytokines such as IL-1β and IL-18 from human peripheral monocytes and macrophages.

Molecular Formula C24H35ClN2O2
Molecular Weight 419.0 g/mol
CAS No. 345304-65-6
Cat. No. B1666244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD9056
CAS345304-65-6
SynonymsAZD-9056;  AZD 9056;  AZD9056.
Molecular FormulaC24H35ClN2O2
Molecular Weight419.0 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C(C=CC(=C4)CCCNCCCO)Cl
InChIInChI=1S/C24H35ClN2O2/c25-22-5-4-17(3-1-6-26-7-2-8-28)12-21(22)23(29)27-16-24-13-18-9-19(14-24)11-20(10-18)15-24/h4-5,12,18-20,26,28H,1-3,6-11,13-16H2,(H,27,29)
InChIKeyHSQAARMBHJCUOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZD9056 (CAS 345304-65-6) for Inflammation Research: A Selective P2X7 Receptor Antagonist with Validated in Vivo Activity


AZD9056 (CAS 345304-65-6) is a synthetic organic compound classified as a potent, selective, and orally bioavailable antagonist of the purinergic P2X7 receptor [1]. It functions by inhibiting ATP-gated cation channel activity, thereby blocking the release of pro-inflammatory cytokines such as IL-1β and IL-18 from human peripheral monocytes and macrophages [2]. The compound has been evaluated in multiple Phase II clinical trials for indications including rheumatoid arthritis and Crohn's disease, and although development was discontinued, it remains a widely used and well-characterized chemical probe for investigating P2X7 receptor biology in both inflammatory and oncological contexts [3].

Why Generic P2X7 Antagonist Substitution Fails: The Case for AZD9056-Specific Selection


Generic substitution among P2X7 antagonists is scientifically unsound due to significant inter-compound variability in selectivity profiles, potency across species orthologs, and off-target transporter interactions [1]. For example, while AZD9056 demonstrates high affinity for human P2X7 (IC50 10-13 nM), its activity differs markedly at rodent orthologs, and it uniquely exhibits weak inhibition of the BCRP transporter (IC50 92 μM)—a characteristic not shared by all class members [2]. Furthermore, clinical outcomes with P2X7 antagonists have been highly divergent; AZD9056 showed symptom improvement in Crohn's disease trials where other candidates like CE-224535 failed to demonstrate any efficacy in rheumatoid arthritis, underscoring that in-class compounds cannot be interchanged without risking experimental failure or data misinterpretation [3].

Quantitative Differentiation of AZD9056: A Comparative Evidence Guide for Scientific Procurement


Human P2X7 Receptor Antagonism: Potency Comparison Against Reference Antagonist A438079

AZD9056 exhibits potent antagonism of the human P2X7 receptor with an IC50 of 11.2 nM in HEK-hP2X7 cells, measured via inhibition of BzATP-induced YoPro1 dye uptake [1]. While this study does not provide a direct head-to-head IC50 for a comparator in the same assay, class-level inference from other published work indicates that AZD9056 is used at comparable concentrations (e.g., 10 µM) to the widely used reference antagonist A438079 in functional assays such as ATP-induced calcium influx inhibition in gastric cancer cells, where both compounds demonstrated similar efficacy in blocking P2X7-mediated responses [2].

P2X7 Purinergic Receptor Ion Channel Pharmacology Inflammation Signaling

Cross-Species P2X7 Receptor Activity: Differentiating AZD9056's Utility in Rodent vs. Human Models

AZD9056 demonstrates significant species-dependent variation in potency, a critical consideration for experimental design. At the human P2X7 receptor, the IC50 is 3.5-4.4 nM, whereas activity at the rat ortholog is approximately 4.4 nM, and activity at the mouse ortholog is dramatically reduced (IC50 = 1,700 nM) [1]. This nearly 500-fold difference in potency between human and mouse receptors represents a crucial differentiator when selecting a P2X7 antagonist for preclinical studies involving murine models. This species-selectivity profile is a known characteristic of the compound and is essential for accurate interpretation of in vivo data.

Species Selectivity Translational Pharmacology Preclinical Model Selection

Clinical Differentiation: AZD9056 Shows Symptom Improvement in Crohn's Disease Where Other P2X7 Antagonists Failed

In a 4-week Phase IIa randomized, double-blind, placebo-controlled trial (n=34), AZD9056 (200 mg once daily) demonstrated a statistically significant reduction in Crohn's Disease Activity Index (CDAI) scores, with a mean decrease from 311 to 242 compared to a change from 262 to 239 in the placebo group (P = 0.049) [1]. This clinical signal of symptom improvement, particularly in abdominal pain, differentiates AZD9056 from other P2X7 antagonists such as CE-224535, which showed no efficacy in rheumatoid arthritis trials [2]. The study also reported a numerical improvement in clinical remission (24% vs. 11%) and response (52% vs. 22%) rates, though these did not reach statistical significance [1].

Crohn's Disease Inflammatory Bowel Disease Clinical Trial Outcomes

Clinical Differentiation: Lack of Efficacy in Rheumatoid Arthritis Trials Defines AZD9056's Disease-Specific Utility

In contrast to the Crohn's disease trial, AZD9056 failed to demonstrate significant efficacy in two Phase II studies for rheumatoid arthritis (RA) [1]. A 4-week Phase IIa study (n=71) with 100 and 400 mg daily doses showed improvement in swollen and tender joint counts, but a larger 24-week Phase IIb study (n=385) across doses of 50-400 mg daily showed no improvement in the primary endpoint of ACR20 response criteria compared to placebo [1]. The negative outcome in RA, a disease where other P2X7 antagonists also failed (e.g., CE-224535), stands in stark contrast to the positive symptom improvement signal in Crohn's disease [2]. This differential clinical performance across disease indications is a critical differentiator for research applications.

Rheumatoid Arthritis Clinical Trial Failure Target Validation

Transporter-Mediated Drug Interaction Risk: AZD9056 is a Weak BCRP Inhibitor, Not an OAT1/3 Inhibitor

AZD9056 was evaluated for its potential to perpetrate transporter-mediated drug-drug interactions (DDIs) with methotrexate, a common background therapy in RA trials. In vitro studies demonstrated that AZD9056 does not inhibit the organic anion transporters OAT1 or OAT3 [1]. However, it does weakly inhibit the Breast Cancer Resistance Protein (BCRP) with an IC50 of 92 µM [1]. This is in contrast to sulfasalazine, a comparator in the study, which inhibited OAT1, OAT3, and BCRP with IC50 values all below 5 µM [1]. Using the [I]/IC50 ratio, the study concluded that AZD9056 is unlikely to cause a clinically relevant DDI with methotrexate in vivo [1].

Drug-Drug Interaction Transporter Pharmacology Methotrexate Co-administration

In Vivo Disease Modification: AZD9056 Demonstrates Anti-Arthritic Efficacy in a Preclinical Model

Despite negative clinical outcomes in RA, AZD9056 has demonstrated significant efficacy in a preclinical model of the disease. In the streptococcal cell wall (SCW) model of arthritis in rats, AZD9056 treatment significantly reduced disease severity . This finding underscores the compound's in vivo pharmacological activity and validates its use as a tool to investigate P2X7 receptor function in relevant animal models of inflammatory arthritis. This contrasts with the clinical data and highlights the importance of understanding the translational gap for this target.

In Vivo Pharmacology Rheumatoid Arthritis Model Disease Activity

Validated Research and Industrial Application Scenarios for AZD9056


Investigating P2X7-Mediated Cytokine Release in Human In Vitro Models

AZD9056 is optimally applied in vitro to block ATP-stimulated release of IL-1β and IL-18 from human peripheral blood monocytes and alveolar macrophages, with IC50 values in the 10-13 nM range [1]. This application is supported by robust quantitative data and is a primary use case for the compound. Researchers should note that while the compound is highly potent at human and rat P2X7 receptors, it is ~500-fold less potent at the mouse ortholog (IC50 = 1,700 nM), rendering it ineffective for murine primary cell studies [2].

A Validated Tool for P2X7 Antagonism in Rat Models of Inflammatory Arthritis

Despite the compound's failure in human RA clinical trials, AZD9056 remains a validated chemical probe for in vivo studies in rat models of arthritis. It significantly reduces disease severity in the streptococcal cell wall (SCW) arthritis model in rats . This scenario is ideal for researchers exploring the role of P2X7 in joint inflammation and pain pathways, with the understanding that the clinical translatability to human RA is limited based on Phase II trial data [3].

Gastrointestinal Pain and Inflammation Research in Preclinical and Clinical Contexts

AZD9056 is a compelling tool for studying P2X7's role in abdominal pain and gastrointestinal inflammation. A Phase IIa clinical trial in Crohn's disease demonstrated a statistically significant reduction in CDAI scores (P = 0.049) and a marked decrease in pain subcomponents [4]. This positions AZD9056 as a key reference compound for validating P2X7's involvement in visceral pain pathways and for benchmarking novel P2X7 antagonists in preclinical models of inflammatory bowel disease.

Studying P2X7 Receptor Function in Cancer Cell Proliferation and Migration

AZD9056 is a valuable tool for oncology research, particularly in gastric and colorectal cancer. Functional studies have shown that at a concentration of 10 µM, AZD9056 effectively inhibits ATP-induced calcium influx, proliferation, migration, and invasion of gastric cancer cells [5]. Its use alongside other P2X7 antagonists like A438079 helps validate target-specific effects. Furthermore, in vivo studies have shown that AZD9056 can inhibit ATP-induced tumor growth in gastric cancer models [6].

A Cleaner Tool for Studies Involving Methotrexate Co-Administration

For researchers designing experiments where P2X7 antagonism must be studied in the presence of methotrexate, AZD9056 offers a cleaner pharmacological profile compared to alternatives like sulfasalazine. In vitro data confirms that AZD9056 does not inhibit the major methotrexate transporters OAT1 and OAT3, and is only a weak inhibitor of BCRP (IC50 = 92 µM), making clinically relevant drug-drug interactions with methotrexate unlikely [7]. This minimizes confounding off-target effects in both in vitro and in vivo experimental systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD9056

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.